1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 3-methyl-5-pyrazolone derivatives with aromatic aldehydes in the presence of catalysts such as Mohr’s salt in an ethanol-water mixture under reflux conditions . Another approach involves the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrazole rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives are used in various biological and chemical applications.
Uniqueness
1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structure, which allows for versatile interactions with different molecular targets. Its dual pyrazole rings provide a distinct advantage in binding affinity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C24H20N8O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-bis(4-pyrazol-1-ylphenyl)pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C24H20N8O2/c1-30-22(24(34)28-18-6-10-20(11-7-18)32-15-3-13-26-32)16-21(29-30)23(33)27-17-4-8-19(9-5-17)31-14-2-12-25-31/h2-16H,1H3,(H,27,33)(H,28,34) |
InChI Key |
DZOAPMZBQRASEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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